N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a tetrahydroquinoline core with an acetyl group at the nitrogen atom and a benzamide moiety attached to the 7th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
Benzoylation: Finally, the acetylated tetrahydroquinoline is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety at the 7th position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce tetrahydroquinoline derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives with different substitution patterns.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Biological Research: The compound is used as a tool to study various biological pathways and mechanisms, including its effects on bacterial quorum sensing and biofilm formation.
Industrial Applications: The compound is used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate bacterial communication systems (quorum sensing) in Pseudomonas aeruginosa, leading to decreased biofilm and pyocyanin formation . This modulation is guided by π-type interactions and the stereochemistry of the system, presenting a stable protein binding mode.
Comparison with Similar Compounds
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be compared with other tetrahydroquinoline derivatives, such as:
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Similar structure but with the acetyl group at the 8th position.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide moiety instead of benzamide.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-14-9-10-16(12-17(14)20)19-18(22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZKPPSNORICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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